molecular formula C14H9BrS B598247 2-(4-Bromophenyl)benzo[b]thiophene CAS No. 19437-86-6

2-(4-Bromophenyl)benzo[b]thiophene

Cat. No.: B598247
CAS No.: 19437-86-6
M. Wt: 289.19
InChI Key: IJDKRWVYXSAROY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)benzo[b]thiophene: is an organic compound with the molecular formula C14H9BrS . It is a member of the benzothiophene family, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is notable for its bromine atom attached to the phenyl group, which can influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(4-Bromophenyl)benzo[b]thiophene involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid or ester with an aryl halide. For this compound, the reaction would involve coupling 4-bromophenylboronic acid with benzo[b]thiophene under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-(4-Bromophenyl)benzo[b]thiophene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form the corresponding phenyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Scientific Research Applications

2-(4-Bromophenyl)benzo[b]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)benzo[b]thiophene depends on its application:

    In Organic Synthesis: The bromine atom facilitates cross-coupling reactions, allowing the formation of carbon-carbon bonds.

    In Biological Systems: The compound can interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    2-Phenylbenzo[b]thiophene: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-(4-Chlorophenyl)benzo[b]thiophene: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.

    2-(4-Methylphenyl)benzo[b]thiophene: Contains a methyl group, influencing its electronic properties and steric effects.

Uniqueness: 2-(4-Bromophenyl)benzo[b]thiophene is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-bromophenyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDKRWVYXSAROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the molecular formula and weight of 2-(4-Bromophenyl)benzo[b]thiophene?

A1: The molecular formula of this compound is C14H9BrS, and its molecular weight is 293.18 g/mol. This was determined based on the structure of the compound.

Q2: How was this compound characterized in the study?

A2: The article mentions that the structure of this compound, along with other intermediates, was confirmed by 1H NMR and EI-MS [].

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